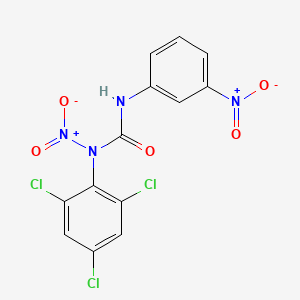
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate is an organic compound with the molecular formula C17H17ClO3 It is a derivative of benzoate, featuring a phenylpropoxy group substituted with a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-chloro-1-phenylpropoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-chloro-1-phenylpropanol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction proceeds under reflux conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The phenylpropoxy group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include substituted benzoates with different functional groups.
Hydrolysis: Yields 4-(3-chloro-1-phenylpropoxy)benzoic acid and methanol.
Oxidation: Produces ketones or carboxylic acids.
Reduction: Forms alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4-(3-chloro-1-phenylpropoxy)benzoate involves its interaction with specific molecular targets. The phenylpropoxy group allows it to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The chlorine atom can enhance binding affinity through halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(3-bromo-1-phenylpropoxy)benzoate
- Methyl 4-(3-iodo-1-phenylpropoxy)benzoate
- Methyl 4-(3-methyl-1-phenylpropoxy)benzoate
Uniqueness
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties compared to its bromine, iodine, or methyl-substituted analogs. The chlorine atom’s size and electronegativity can affect the compound’s overall stability and interaction with biological targets.
Eigenschaften
CAS-Nummer |
385436-89-5 |
|---|---|
Molekularformel |
C17H17ClO3 |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
methyl 4-(3-chloro-1-phenylpropoxy)benzoate |
InChI |
InChI=1S/C17H17ClO3/c1-20-17(19)14-7-9-15(10-8-14)21-16(11-12-18)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 |
InChI-Schlüssel |
XDDOHZKBQBDEAS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)OC(CCCl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



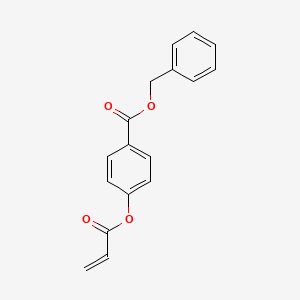
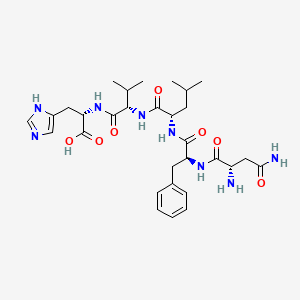
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)

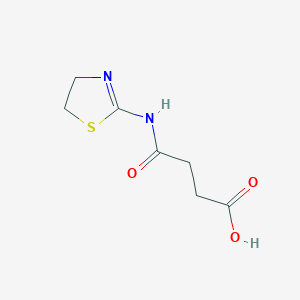
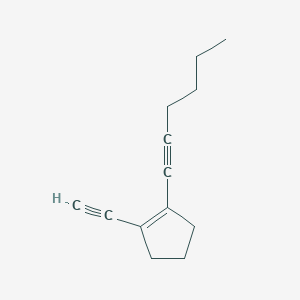
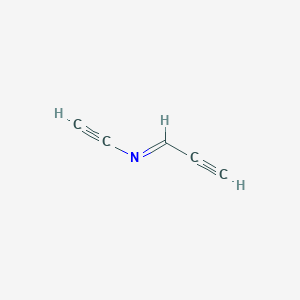


![2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}](/img/structure/B14239149.png)
